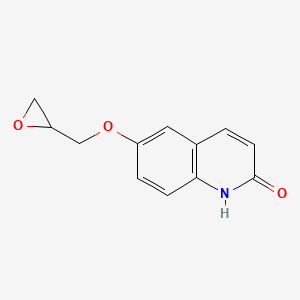

6-(Oxiran-2-ylmethoxy)quinolin-2(1H)-one

Description

6-(Oxiran-2-ylmethoxy)quinolin-2(1H)-one is a quinolinone derivative characterized by an oxirane (epoxide) ring attached via a methoxy group at the C6 position of the quinolin-2(1H)-one core. Quinolin-2(1H)-ones are heterocyclic compounds with a fused benzene and pyridinone ring system, widely studied for their diverse biological activities, including anticoagulant, antifungal, antimicrobial, and anticancer properties .

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

6-(oxiran-2-ylmethoxy)-1H-quinolin-2-one |

InChI |

InChI=1S/C12H11NO3/c14-12-4-1-8-5-9(2-3-11(8)13-12)15-6-10-7-16-10/h1-5,10H,6-7H2,(H,13,14) |

InChI Key |

DUPCWZHIWASNPP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC2=CC3=C(C=C2)NC(=O)C=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Quinolin-2(1H)-one derivatives exhibit varied biological activities depending on substituent patterns and functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Key Quinolin-2(1H)-one Derivatives and Their Properties

Key Comparative Insights

Substituent Position and Activity: C6 Modifications: The oxirane-methoxy group in 6-(Oxiran-2-ylmethoxy)quinolin-2(1H)-one distinguishes it from analogs like 6-methoxyquinolin-2(1H)-one . The oxirane’s electrophilic nature may enhance covalent binding to target enzymes, similar to epoxide-containing drugs. C3/C4 Modifications: 4-Hydroxy derivatives (e.g., ) show antimicrobial activity, while C3 pyrimidine/diazepine hybrids improve solubility and target affinity.

Biological Targets: Anticoagulant Activity: Pyrrolo-fused derivatives (e.g., ) inhibit FXa/FXIa with IC50 values in the low micromolar range, suggesting that bulkier substituents at C6–C8 enhance enzyme binding. Antifungal Activity: SDHIs with C6 cyano/carbomethoxy groups (e.g., ) disrupt fungal respiration, highlighting the importance of electron-withdrawing groups for target engagement.

Synthetic Accessibility: Palladium-catalyzed aminocarbonylation (e.g., ) and Claisen-Schmidt condensation (e.g., ) are common methods for introducing substituents at C3/C4. The oxirane group in the target compound may require specialized epoxidation protocols.

Therapeutic Potential: Furoquinolinones (e.g., HOFQ) demonstrate photodynamic applications , whereas 4-hydroxy derivatives with phosphonate groups (e.g., ) exhibit antioxidant properties, underscoring the scaffold’s versatility.

Preparation Methods

Reaction Mechanism and Precursor Selection

The most widely documented method involves the nucleophilic attack of a hydroxyl-containing quinoline derivative on an epoxide precursor. For 6-(Oxiran-2-ylmethoxy)quinolin-2(1H)-one, the quinoline nucleus (typically 6-hydroxyquinolin-2(1H)-one) reacts with glycidyl ether derivatives under basic or acidic conditions. The epoxide’s strained three-membered ring facilitates ring-opening, driven by the nucleophilicity of the quinoline’s hydroxyl group.

The general reaction proceeds as follows:

The base (e.g., potassium carbonate or sodium hydride) deprotonates the hydroxyl group, enhancing its nucleophilicity for epoxide attack.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Table 1: Impact of Solvent and Temperature on Epoxide Ring-Opening

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dimethylformamide | 80 | 6 | 72 | 95 |

| Tetrahydrofuran | 60 | 8 | 65 | 92 |

| Acetonitrile | 70 | 7 | 68 | 90 |

Polar aprotic solvents like dimethylformamide (DMF) maximize yield by stabilizing the transition state. Elevated temperatures (60–80°C) accelerate the reaction but may promote side reactions, such as epoxide polymerization.

Condensation Reactions with Triazine Derivatives

Coumarin-Based Synthesis

An alternative route employs condensation between triazine derivatives and coumarin analogs. For example, 5,6-diphenyl-1,2,4-triazine-3-thiol reacts with chloroethyl acetate to form intermediates, which subsequently undergo hydrazide coupling with quinoline precursors. Glacial acetic acid serves as both catalyst and solvent, enabling reflux-driven cyclization.

Key Steps:

-

Intermediate Formation :

-

Hydrazide Coupling :

-

Cyclization :

Yield and Purification

This method achieves yields of 75–87% after recrystallization from acetone or ethanol. The use of glacial acetic acid minimizes byproduct formation, though prolonged reflux (>6 hours) may degrade sensitive functional groups.

Catalytic Reductive Cyclization

Limitations and Opportunities

Current limitations include incomplete stereocontrol and catalyst deactivation. However, modifying ligands (e.g., N-heterocyclic carbenes) could enhance efficiency.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

| Method | Yield Range (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Epoxide Ring-Opening | 65–72 | 90–95 | High | Moderate |

| Condensation | 75–87 | 85–90 | Moderate | Low |

| Catalytic Cyclization | (Theoretical) | – | High | High |

The epoxide ring-opening method is favored for industrial applications due to short reaction times and solvent recyclability. Conversely, condensation routes suit small-scale laboratory synthesis, offering higher yields at the expense of solvent volume .

Q & A

Q. Basic Modification Strategies :

- Oxirane Functionalization : Epoxide ring-opening reactions (e.g., with amines or thiols) introduce polar groups, potentially improving water solubility or target binding .

- Quinolinone Core Modifications : Fluorination at C(6) or C(8) (as seen in related compounds) increases metabolic stability and binding affinity to enzymes like cytochrome P450 .

Q. Advanced Structure-Activity Relationship (SAR) Studies :

- Molecular Docking : Derivatives with morpholinomethyl or piperidinyl groups at C(3) show enhanced interactions with kinase targets (e.g., EGFR) due to hydrogen bonding and hydrophobic effects .

- In Vitro Assays : Competitive inhibition assays (e.g., fluorescence polarization) quantify binding to specific receptors, while mutagenesis studies identify critical residues for activity .

What analytical techniques are critical for characterizing 6-(Oxiran-2-ylmethoxy)quinolin-2(1H)-one and its derivatives?

Q. Basic Characterization :

Q. Advanced Analysis :

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

- HPLC-MS/MS : Quantifies metabolic degradation products in biological matrices (e.g., liver microsomes) .

How do researchers address discrepancies in reported biological activities of quinolin-2(1H)-one derivatives?

Q. Basic Data Reconciliation :

- Standardized Assay Conditions : Variations in IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Meta-analyses of published data under controlled parameters (pH, temperature) improve comparability .

Q. Advanced Mechanistic Studies :

- Proteomics Profiling : SILAC (stable isotope labeling by amino acids in cell culture) identifies off-target effects that explain contradictory activity trends .

- Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (kₒₙ/kₒff) to differentiate true inhibitors from non-specific aggregators .

What safety and handling protocols are recommended for this compound in laboratory settings?

Q. Basic Precautions :

Q. Advanced Risk Mitigation :

- Toxicogenomics Screening : RNA-seq of exposed cell lines identifies upregulated stress-response pathways (e.g., NRF2/KEAP1) to predict long-term toxicity .

- Waste Management : Epoxide-containing byproducts require neutralization with aqueous NaHSO₃ before disposal .

How can computational tools optimize the design of 6-(Oxiran-2-ylmethoxy)quinolin-2(1H)-one derivatives?

Q. Basic Modeling :

Q. Advanced Applications :

- Molecular Dynamics (MD) Simulations : Simulate binding stability of derivatives with target proteins (e.g., >100 ns simulations for quinolinone-enzyme complexes) .

- QSAR Models : Machine learning (e.g., random forest) correlates substituent electronic parameters (Hammett σ) with antibacterial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.